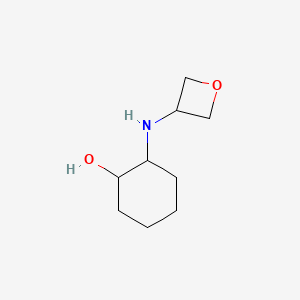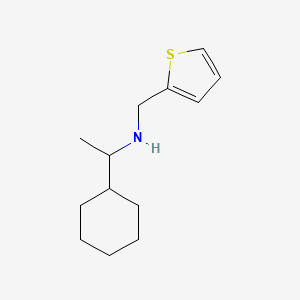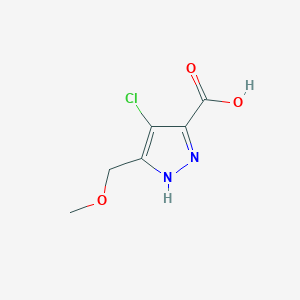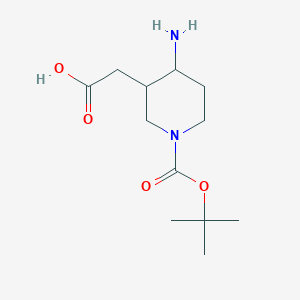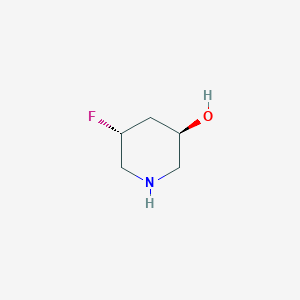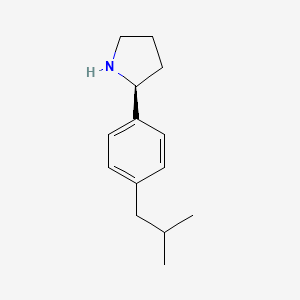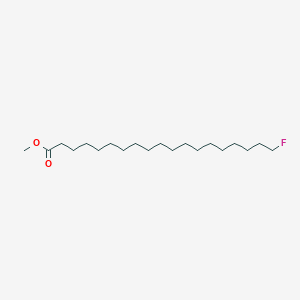
Methyl 19-fluorononadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 19-fluorononadecanoate is an organic compound that belongs to the class of fluorinated fatty acid esters It is characterized by the presence of a fluorine atom at the 19th carbon position of a nonadecanoic acid chain, which is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 19-fluorononadecanoate typically involves the fluorination of nonadecanoic acid followed by esterification. One common method is the direct fluorination of nonadecanoic acid using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions. The fluorinated nonadecanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The esterification step can be carried out in batch or continuous reactors, depending on the desired production scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 19-fluorononadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alcohols or other reduced derivatives.
Substitution: Various fluorinated amines, thiols, or other substituted products.
Scientific Research Applications
Methyl 19-fluorononadecanoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: It is used in the production of specialty chemicals, surfactants, and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 19-fluorononadecanoate involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 19-chlorononadecanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 19-bromononadecanoate: Contains a bromine atom at the 19th position.
Methyl 19-iodononadecanoate: Features an iodine atom at the 19th position.
Uniqueness
Methyl 19-fluorononadecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and potential biological activity. These properties make it valuable for specific applications where other halogenated compounds may not be suitable.
Properties
Molecular Formula |
C20H39FO2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl 19-fluorononadecanoate |
InChI |
InChI=1S/C20H39FO2/c1-23-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |
InChI Key |
LVHNWSTVPOELAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


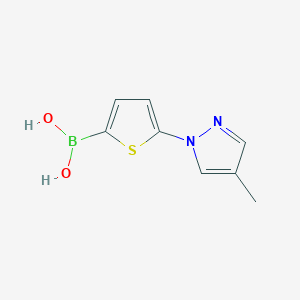
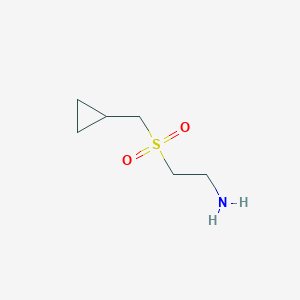
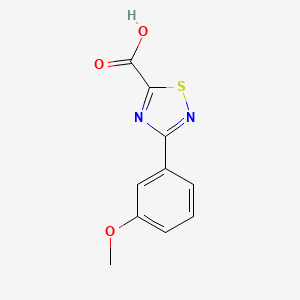
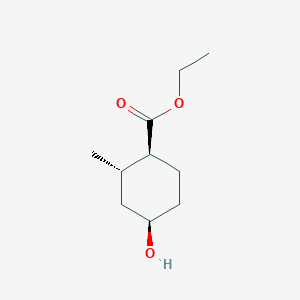
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13336851.png)
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)
